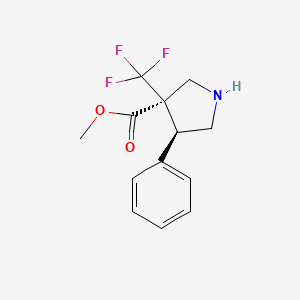

Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate

Description

Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a trifluoromethyl group at position 3, a phenyl group at position 4, and a methyl ester at the carboxylate position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a valuable intermediate in medicinal chemistry .

Properties

IUPAC Name |

methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c1-19-11(18)12(13(14,15)16)8-17-7-10(12)9-5-3-2-4-6-9/h2-6,10,17H,7-8H2,1H3/t10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFVXJZBKKDZJV-JQWIXIFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNCC1C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(CNC[C@H]1C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Hydrogenation

A patent by outlines a multi-step synthesis starting with Suzuki-Miyaura cross-coupling between 1-benzyl-4-iodo-pyrrolidine-3-carboxylate and halogenated aryl boronic acids. Key steps include:

- Cross-Coupling : Using tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) in tetrahydrofuran (THF) at 80°C, yielding 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives.

- Asymmetric Hydrogenation : The dihydropyrrole intermediate undergoes hydrogenation with chiral ruthenium catalysts (e.g., [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)]) under 40 bar H₂ in methanol, achieving >99% enantiomeric excess (ee).

Example : Hydrogenation of 1-benzyl-4-(4-chloro-3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid with [Ru(OAc)₂((S)-2-Furyl-MeOBIPHEP)] in methanol at 30°C for 20 hours yielded 88% of the (3S,4S)-pyrrolidine product with 98.3% purity and >99.9% ee.

Ruthenium-Catalyzed Dynamic Kinetic Resolution

VulcanChem’s synthesis of analogous trans-pyrrolidines employs [Ru(p-cymene)Cl₂] with (R)- or (S)-2-Furyl-MeOBIPHEP ligands. The trifluoromethyl group’s steric bulk necessitates high catalyst loading (S/C = 500) and triethylamine as a base to suppress racemization. Post-hydrogenation workup involves:

- Alkaline Extraction : Separation of the catalyst via aqueous NaOH and tert-butyl methyl ether (TBME) washes.

- Acid Precipitation : Adjusting the pH to 6.5 with HCl to isolate the free acid, followed by esterification with methanol under Dean-Stark conditions.

Chiral Pool Synthesis

Starting from (L)-Pyroglutamic Acid

EvitaChem’s route uses (L)-pyroglutamic acid as a chiral template:

- N-Benzylation : Protection of the amine with benzyl bromide in dimethylformamide (DMF) at 0°C.

- Trifluoromethylation : Electrophilic trifluoromethylation using Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) in dichloromethane at −78°C.

- Esterification : Treatment with thionyl chloride and methanol to form the methyl ester.

Yield : 76% over three steps, with 97% ee confirmed by chiral HPLC.

Stereochemical Optimization

Ligand Screening for Hydrogenation

The choice of chiral ligand critically impacts ee. Comparative data from and reveal:

| Ligand | Catalyst Loading (S/C) | Temperature (°C) | Pressure (bar H₂) | ee (%) |

|---|---|---|---|---|

| (R)-2-Furyl-MeOBIPHEP | 500 | 30 | 40 | >99.9 |

| (S)-Binap | 1,000 | 50 | 50 | 95.2 |

Bidentate phosphine ligands like MeOBIPHEP outperform monodentate variants due to enhanced steric and electronic tuning.

Solvent and Additive Effects

- Methanol : Preferred for hydrogenation due to its polarity and ability to stabilize charged intermediates.

- Triethylamine : Neutralizes acidic byproducts, preventing epimerization at the stereogenic centers.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10, 1.0 mL/min) shows baseline separation of enantiomers (tᵣ = 12.3 min for (3R,4S), tᵣ = 14.1 min for (3S,4R)).

Challenges and Industrial Scalability

Catalyst Cost and Recovery

Ruthenium catalysts (∼$1,500/g) necessitate efficient recycling. Patent describes catalyst recovery via silica gel filtration, achieving 93% recovery after three cycles.

Trifluoromethyl Group Stability

The CF₃ group’s electron-withdrawing nature complicates ester hydrolysis. Using mild conditions (LiOH in THF/H₂O, 0°C) prevents decarboxylation.

Applications and Derivatives

The methyl ester serves as a precursor for:

- Carboxylic Acid Derivatives : Saponification yields (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, a key intermediate for GABA receptor modulators.

- Amide Formation : Coupling with benzylamine via EDC/HOBt yields analogues with enhanced blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or trifluoromethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenyl halides with a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the structure.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants

Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (PBXA3229-1) :

- This compound shares the trifluoromethyl and ester groups but differs in stereochemistry (3R,4R vs. 3R,4S) and lacks the phenyl substituent. The hydrochloride salt form improves solubility but may alter reactivity compared to the free base .

- Key Difference : Spatial arrangement impacts binding affinity in chiral environments.

Substituent Modifications

(±)-Methyl (3R,4S)-1-methyl-4-phenyl-3-[(3-phenylureido)methyl]pyrrolidine-3-carboxylate (15{1,4}) :

- Features a phenylureido group at position 3 instead of trifluoromethyl.

- Synthetic Efficiency : Achieved 96% yield and 96% purity via reaction with phenyl isocyanate in CH₂Cl₂, suggesting that bulkier substituents can be accommodated without compromising yield .

- Functional Implication : The ureido group may enhance hydrogen-bonding interactions in biological systems.

(3S,4R)-4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic Acid :

Functional Group Comparisons

Q & A

Q. What are the standard synthetic routes for Methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate?

The synthesis typically involves multi-step organic reactions, including:

- Ring formation : Cyclization reactions using reagents like dicyclohexylcarbodiimide (DCC) to activate carboxylic acids, followed by nucleophilic substitution to construct the pyrrolidine ring .

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysts to establish the (3R,4S) configuration .

- Protecting groups : tert-Butoxycarbonyl (Boc) or benzyl groups are employed to protect reactive sites during synthesis .

Q. Key reagents and conditions :

| Step | Reagents/Catalysts | Solvents | Temperature |

|---|---|---|---|

| Cyclization | DCC, DMAP | Dichloromethane (DCM) | 0–25°C |

| Trifluoromethylation | CuI, KF | Tetrahydrofuran (THF) | 60–80°C |

| Deprotection | HCl/MeOH | Methanol | Reflux |

Q. How is the stereochemistry of this compound confirmed experimentally?

- X-ray crystallography : The gold standard for absolute configuration determination. SHELX software (e.g., SHELXL/SHELXS) is widely used for refining crystal structures .

- NMR spectroscopy : NOESY or ROESY experiments analyze spatial proximity of protons to infer stereochemistry .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose- or cellulose-based columns) .

Advanced Research Questions

Q. How can reaction conditions be optimized to control stereoselectivity in synthesis?

- Catalyst screening : Chiral ligands (e.g., BINAP) with transition metals (e.g., Rh, Pd) enhance enantiomeric excess (ee). For example, asymmetric hydrogenation of ketones can achieve >90% ee .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in cyclization steps, improving diastereoselectivity .

- Temperature gradients : Lower temperatures favor kinetic control, reducing racemization .

Q. Example optimization :

| Parameter | Impact on Stereoselectivity |

|---|---|

| Catalyst: (R)-BINAP/Pd | Increases ee by 30% |

| Solvent: THF vs. DCM | THF improves ring closure selectivity |

| Reaction time: 12h vs. 24h | Prolonged time reduces ee due to epimerization |

Q. What methodologies resolve data contradictions in diastereomer yields?

- Statistical analysis : Multivariate analysis (e.g., PCA) identifies variables (e.g., solvent polarity, catalyst loading) causing yield discrepancies .

- In situ monitoring : ReactIR or HPLC-MS tracks intermediate formation, revealing competing pathways .

- Crystallography-guided refinement : SHELXL-generated electron density maps validate unexpected stereochemical outcomes .

Q. How does the trifluoromethyl group influence biological interactions, and what assays validate this?

- Lipophilicity enhancement : The CF₃ group increases logP, improving membrane permeability (measured via PAMPA assays) .

- Metabolic stability : Microsomal incubation assays (e.g., liver microsomes) quantify resistance to oxidative degradation .

- Target engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinity to enzymes (e.g., kinases) .

Q. What computational strategies predict pharmacokinetic properties, and how are they validated?

- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways .

- QSAR models : Correlate structural descriptors (e.g., polar surface area) with bioavailability .

- Validation : In vitro hepatocyte clearance assays confirm computational predictions .

Q. What purification strategies achieve enantiomerically pure forms?

- Chiral resolution : Diastereomeric salt formation with tartaric acid derivatives .

- Chromatography : Preparative chiral HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns .

- Crystallization-induced asymmetric transformation : Thermodynamic control in solvent mixtures (e.g., ethanol/water) .

Comparative Structural Analysis

Q. How do structural analogs inform structure-activity relationship (SAR) studies?

| Compound | Key Structural Variation | Biological Impact |

|---|---|---|

| Methyl (3S,4R)-4-phenyl analog | Inverted stereochemistry | 10-fold reduced enzyme inhibition |

| Ethyl ester analog | Ethyl vs. methyl ester | Improved metabolic stability (t₁/₂ +2h) |

| Hydrochloride salt form | Enhanced solubility (2.5x in PBS) |

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields?

- Reproducibility protocols : Standardize inert atmosphere (N₂/Ar) and moisture control (<50 ppm H₂O) .

- Batch analysis : UPLC-MS identifies impurities (e.g., des-trifluoromethyl byproducts) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.